Cas no 338420-72-7 (butyl 8-methoxy-2H-chromene-3-carboxylate)
butyl 8-methoxy-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- butyl 8-methoxy-2H-chromene-3-carboxylate
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butyl 8-methoxy-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897229-1g |
Butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| A2B Chem LLC | AI78248-1mg |
butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI78248-5mg |
butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI78248-10mg |
butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI78248-500mg |
butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI78248-1g |
butyl 8-methoxy-2H-chromene-3-carboxylate |
338420-72-7 | >90% | 1g |
$1295.00 | 2024-04-20 |
butyl 8-methoxy-2H-chromene-3-carboxylate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on butyl 8-methoxy-2H-chromene-3-carboxylate
Recent Advances in the Study of Butyl 8-Methoxy-2H-Chromene-3-Carboxylate (CAS: 338420-72-7) in Chemical Biology and Pharmaceutical Research
Butyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 338420-72-7) is a synthetic chromene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This research brief aims to provide an overview of the latest studies on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of butyl 8-methoxy-2H-chromene-3-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry described an optimized synthetic route for this compound, emphasizing its high yield and purity. The study also explored its role as a key intermediate in the synthesis of more complex chromene-based molecules with enhanced bioactivity. The CAS number 338420-72-7 has become a critical identifier in these synthetic studies, ensuring reproducibility and standardization across research laboratories.
In terms of biological activity, butyl 8-methoxy-2H-chromene-3-carboxylate has shown promising results in preclinical models. A 2022 study published in Bioorganic & Medicinal Chemistry Letters investigated its anti-inflammatory effects, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. Another study in 2023, featured in European Journal of Pharmacology, reported its potential as an antioxidant agent, with notable free radical scavenging activity. These findings suggest that this compound could be a valuable candidate for further development in treating inflammatory and oxidative stress-related diseases.
The mechanistic studies of butyl 8-methoxy-2H-chromene-3-carboxylate have also advanced significantly. Research published in Chemical Biology & Drug Design in 2023 elucidated its interaction with specific cellular targets, including kinases and transcription factors involved in inflammation and cancer pathways. These insights are crucial for understanding its mode of action and optimizing its therapeutic potential. Furthermore, computational modeling studies have predicted favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, which are essential for its development as a drug candidate.
Despite these promising findings, challenges remain in the clinical translation of butyl 8-methoxy-2H-chromene-3-carboxylate. Issues such as scalability of synthesis, in vivo toxicity profiles, and formulation stability need to be addressed in future studies. However, the growing body of research underscores its potential as a versatile scaffold in medicinal chemistry. Continued exploration of its derivatives and analogs may yield even more potent and selective compounds for therapeutic use.
In conclusion, butyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 338420-72-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its synthetic accessibility, diverse biological activities, and mechanistic insights position it as a promising candidate for further investigation. Future studies should focus on addressing the current limitations and exploring its full therapeutic potential in relevant disease models.
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